3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide
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Overview
Description
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.169 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a hydroxyl group, and a methyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide typically involves the acylation of 3-amino-4-methylphenyl with benzoic anhydride in the presence of a suitable catalyst . The reaction conditions include maintaining a controlled temperature and using solvents like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve continuous flow microreactor systems to optimize yield and reaction efficiency .
Chemical Reactions Analysis
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites on proteins, thereby modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide include:
N-(4-methylphenyl)benzamide: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and biological activity.
N-(4-fluorophenyl)-3-bromo-benzamide: Contains a fluorine atom instead of a hydroxyl group, which affects its electronic properties and interactions with biological targets.
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Features a chlorine atom and an additional hydroxyl group, leading to distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
917924-06-2 |
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Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
3-amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-5-11(18)7-12(15)13(8)17-14(19)9-3-2-4-10(16)6-9/h2-7,18H,16H2,1H3,(H,17,19) |
InChI Key |
SCSIPIKAEKCKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)N)Br)O |
Origin of Product |
United States |
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